Cas no 7696-51-7 (2-(propan-2-yl)-1H-pyrrole)

2-(propan-2-yl)-1H-pyrrole 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrrole, 2-(1-methylethyl)-
- 2-isopropylpyrrole
- 2-(propan-2-yl)-1H-pyrrole
- EN300-333483
- 2-isopropyl-pyrrole
- isopropylpyrrole
- 2-isopropyl-1H-pyrrole
- AKOS006352889
- SCHEMBL75926
- 2-(Propan-2-yl)-1H-pyrrole
- SCHEMBL10233332
- 2-propan-2-yl-1H-pyrrole
- 7696-51-7
- CS-0275324
-
- MDL: MFCD19216854
- インチ: InChI=1S/C7H11N/c1-6(2)7-4-3-5-8-7/h3-6,8H,1-2H3
- InChIKey: YYUISDWOKJLVMA-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 109.089149355Da
- どういたいしつりょう: 109.089149355Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 0
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 68.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 15.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
2-(propan-2-yl)-1H-pyrrole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-333483-0.05g |
2-(propan-2-yl)-1H-pyrrole |
7696-51-7 | 0.05g |
$245.0 | 2023-09-04 | ||
Enamine | EN300-333483-0.1g |
2-(propan-2-yl)-1H-pyrrole |
7696-51-7 | 0.1g |
$366.0 | 2023-09-04 | ||
Enamine | EN300-333483-5.0g |
2-(propan-2-yl)-1H-pyrrole |
7696-51-7 | 5.0g |
$3065.0 | 2023-02-23 | ||
Enamine | EN300-333483-0.5g |
2-(propan-2-yl)-1H-pyrrole |
7696-51-7 | 0.5g |
$824.0 | 2023-09-04 | ||
Enamine | EN300-333483-1.0g |
2-(propan-2-yl)-1H-pyrrole |
7696-51-7 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-333483-5g |
2-(propan-2-yl)-1H-pyrrole |
7696-51-7 | 5g |
$3065.0 | 2023-09-04 | ||
Enamine | EN300-333483-1g |
2-(propan-2-yl)-1H-pyrrole |
7696-51-7 | 1g |
$1057.0 | 2023-09-04 | ||
Enamine | EN300-333483-0.25g |
2-(propan-2-yl)-1H-pyrrole |
7696-51-7 | 0.25g |
$524.0 | 2023-09-04 | ||
Enamine | EN300-333483-10g |
2-(propan-2-yl)-1H-pyrrole |
7696-51-7 | 10g |
$4545.0 | 2023-09-04 | ||
Enamine | EN300-333483-10.0g |
2-(propan-2-yl)-1H-pyrrole |
7696-51-7 | 10.0g |
$4545.0 | 2023-02-23 |
2-(propan-2-yl)-1H-pyrrole 関連文献
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
8. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
2-(propan-2-yl)-1H-pyrroleに関する追加情報
Compound CAS No 7696-51-7: A Comprehensive Overview of 2-(Propan-2-yl)-1H-Pyrrole
2-(Propan-2-yl)-1H-pyrrole, also known by its CAS registry number 7696-51-7, is a heterocyclic organic compound with a pyrrole ring substituted at the 2-position by an isopropyl group. This compound belongs to the class of pyrroles, which are five-membered aromatic rings containing one nitrogen atom and four carbon atoms. The presence of the isopropyl group introduces steric bulk, which can influence the compound's chemical reactivity, physical properties, and potential applications.
The structure of 2-(Propan-2-yl)-1H-pyrrole is characterized by a conjugated π-system, which contributes to its aromaticity and stability. The nitrogen atom in the pyrrole ring is part of the conjugated system, making it less basic compared to aliphatic amines. This property is significant in various chemical reactions, particularly in processes involving nucleophilic substitution or electrophilic aromatic substitution.
Recent studies have highlighted the potential of 2-(Propan-2-yl)-1H-pyrrole as a building block in organic synthesis. Its versatility as a starting material has been explored in the construction of complex molecules, including pharmaceutical agents and advanced materials. For instance, researchers have utilized this compound in the synthesis of bioactive compounds with potential anti-inflammatory and anticancer properties.
In terms of physical properties, 2-(Propan-2-yl)-1H-pyrrole exhibits a melting point of approximately 48–49°C and a boiling point around 180°C at 760 mmHg. Its solubility in common solvents such as water, ethanol, and dichloromethane has been well-documented, making it suitable for various laboratory applications.
The synthesis of 2-(Propan-2-yl)-1H-pyrrole can be achieved through several methods, including the Paal-Knorr synthesis and cyclization reactions involving α-amino ketones or aldehydes. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly routes to this compound, reducing production costs and minimizing waste generation.
One of the most promising areas of research involving CAS No 7696-51-7 is its application in materials science. The compound has been investigated as a precursor for the synthesis of conductive polymers and organic semiconductors. Its ability to form stable π-conjugated systems makes it an attractive candidate for use in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs).
In pharmacology, 2-(Propan-2-yl)-1H-pyrrole has shown potential as a lead compound for drug discovery. Its structural features allow for easy functionalization, enabling researchers to explore its interactions with biological targets such as enzymes and receptors. Recent studies have demonstrated its ability to inhibit certain kinases involved in cancer progression, suggesting its potential as an anticancer agent.
The environmental impact of CAS No 7696-51-7 has also been a topic of interest. Research into its biodegradation pathways has revealed that it undergoes microbial degradation under aerobic conditions, reducing concerns about its persistence in the environment. This information is crucial for assessing its safety profile and ensuring sustainable industrial practices.
In conclusion, compound CAS No 7696-51-7 (2-(Propan-2-yl)-1H-pyrrole) is a versatile organic compound with diverse applications across multiple disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, position it as an important molecule in contemporary chemical research.
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